molecular formula C8H15N5O3 B7884872 5-cyclohexyl-1H-1,2,4-triazol-3-amine nitrate

5-cyclohexyl-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B7884872
M. Wt: 229.24 g/mol
InChI Key: SWXZGLGWIRTUHZ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1H-1,2,4-triazol-3-amine nitrate is a chemical compound that features a triazole ring substituted with a cyclohexyl group and an amine group, combined with a nitrate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1H-1,2,4-triazol-3-amine nitrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with triazole derivatives in the presence of a nitrating agent such as nitric acid . The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Cyclohexyl-1H-1,2,4-triazol-3-amine nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. This compound may also participate in electron transfer processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-1H-1,2,4-triazol-3-amine nitrate is unique due to the presence of both the cyclohexyl group and the nitrate ion, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .

Properties

IUPAC Name

5-cyclohexyl-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.HNO3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6;2-1(3)4/h6H,1-5H2,(H3,9,10,11,12);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXZGLGWIRTUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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